molecular formula C12H8Cl2O3S B12073545 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12073545
M. Wt: 303.2 g/mol
InChI Key: HMNULMUVGLDMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms, one on the benzyl group and the other on the thiophene ring, as well as a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-((2-chlorobenzyl)oxy)thiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of both chlorine atoms and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C12H8Cl2O3S

Molecular Weight

303.2 g/mol

IUPAC Name

4-chloro-3-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3S/c13-8-4-2-1-3-7(8)5-17-10-9(14)6-18-11(10)12(15)16/h1-4,6H,5H2,(H,15,16)

InChI Key

HMNULMUVGLDMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(SC=C2Cl)C(=O)O)Cl

Origin of Product

United States

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